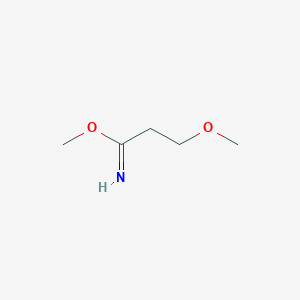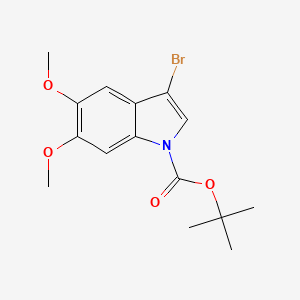
(R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a chloro and fluoro substituent on the phenyl ring
Synthetic Routes and Reaction Conditions:
Chiral Resolution: One common method involves the resolution of racemic mixtures using chiral agents to isolate the (R)-enantiomer.
Chemical Synthesis: The compound can be synthesized through a series of reactions starting from commercially available precursors. For example, the amino group can be introduced via reductive amination of the corresponding keto acid.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group can be oxidized to form the corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles such as hydroxide or alkoxide ions.
Major Products Formed:
Amine oxide from oxidation.
Alcohol from reduction.
Various substituted phenyl derivatives from nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects through specific molecular interactions with biological targets. For example, it may bind to enzymes or receptors, altering their activity. The exact mechanism depends on the context of its application, such as inhibiting an enzyme in a biochemical pathway or modulating a receptor's signaling.
Comparaison Avec Des Composés Similaires
(S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid
2-Amino-3-(3-chlorophenyl)propanoic acid
2-Amino-3-(2-fluorophenyl)propanoic acid
Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring distinguishes this compound from its analogs, potentially leading to unique biological and chemical properties.
This detailed overview provides a comprehensive understanding of (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid, highlighting its synthesis, reactions, applications, and mechanisms
Propriétés
Formule moléculaire |
C9H9ClFNO2 |
|---|---|
Poids moléculaire |
217.62 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m1/s1 |
Clé InChI |
LSZBXQYJHCORIE-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)F)C[C@H](C(=O)O)N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)F)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


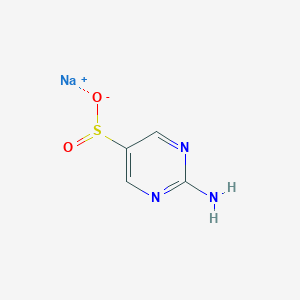
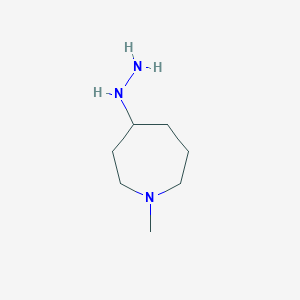
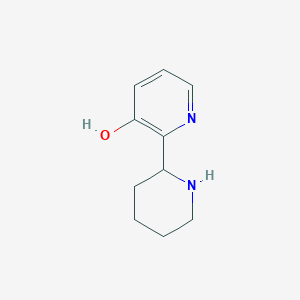
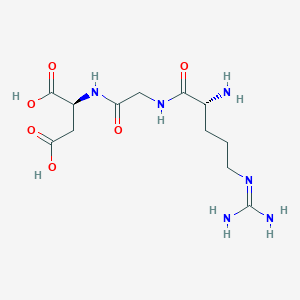
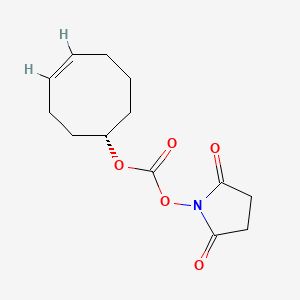
![2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15223728.png)
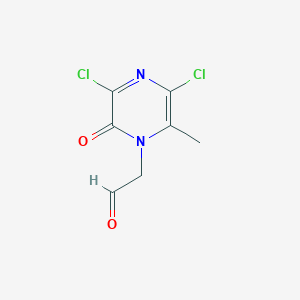
![(5-Methoxybenzo[d]isoxazol-3-yl)methanol](/img/structure/B15223740.png)
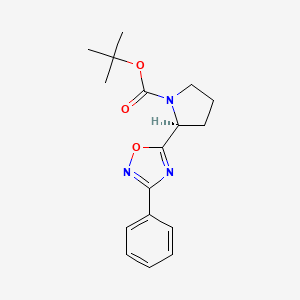
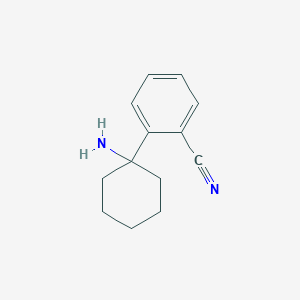

![4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline](/img/structure/B15223760.png)
